molecular formula C6H6Cl2N2 B7950974 4-Chloro-2-chloromethyl-5-methyl-pyrimidine

4-Chloro-2-chloromethyl-5-methyl-pyrimidine

Cat. No.: B7950974
M. Wt: 177.03 g/mol
InChI Key: IALYKTKMRHFAQR-UHFFFAOYSA-N
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Description

4-Chloro-2-chloromethyl-5-methyl-pyrimidine is a versatile polysubstituted pyrimidine building block designed for advanced chemical synthesis and drug discovery research. The presence of multiple reactive sites, including two distinct chlorine substituents, makes this compound an invaluable intermediate for nucleophilic aromatic substitution and further functionalization . Pyrimidine cores are privileged structures in medicinal chemistry, frequently employed in the development of novel therapeutic agents due to their ability to interact with diverse biological targets . Research applications for such functionalized pyrimidines are extensive, spanning the discovery of anticancer, antimicrobial, and anti-inflammatory compounds . The chloromethyl group at the 5-position offers a unique handle for constructing molecular hybrids and conjugates, potentially enhancing the pharmacokinetic and pharmacodynamic properties of lead candidates . This compound serves as a key precursor for synthesizing complex, bioactive molecules, enabling researchers to explore new chemical space in the development of treatments for conditions previously deemed untreatable .

Properties

IUPAC Name

4-chloro-2-(chloromethyl)-5-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c1-4-3-9-5(2-7)10-6(4)8/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALYKTKMRHFAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-chloromethyl-5-methyl-pyrimidine typically involves the chlorination of 2-chloro-5-methylpyrimidine. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions usually involve refluxing the starting material with the chlorinating agent in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-chloromethyl-5-methyl-pyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group at position 5 can be oxidized to a carboxylic acid or an aldehyde.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea are commonly used. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

    Nucleophilic Substitution: Products include 2-amino-4-chloromethyl-5-methyl-pyrimidine, 2-thio-4-chloromethyl-5-methyl-pyrimidine, and 2-methoxy-4-chloromethyl-5-methyl-pyrimidine.

    Oxidation: Products include 4-chloro-2-chloromethyl-5-formyl-pyrimidine and 4-chloro-2-chloromethyl-5-carboxy-pyrimidine.

    Reduction: Products include this compound derivatives with reduced functional groups.

Scientific Research Applications

4-Chloro-2-chloromethyl-5-methyl-pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-chloromethyl-5-methyl-pyrimidine involves its interaction with specific molecular targets. The chlorine atoms and the pyrimidine ring structure allow the compound to bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or pesticidal effects. The exact molecular targets and pathways depend on the specific application of the compound.

Comparison with Similar Compounds

Core Pyrimidine Modifications

  • 4-Chloro-5-methoxy-2-methylpyrimidine (CID 22152271) :

    • Substituents : Chloro (C4), methoxy (C5), methyl (C2).
    • Molecular Formula : C₆H₇ClN₂O.
    • Key Difference : Methoxy group at C5 instead of methyl, reducing steric bulk but increasing polarity .
  • 4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine :

    • Substituents : Chloro (C4), fluoro (C5), methoxymethyl (C2).
    • Key Difference : Fluoro and methoxymethyl groups enhance electronegativity and metabolic stability compared to the target compound’s methyl and chloromethyl groups .
  • 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile: Substituents: Chloro (C4), methylthio (C2), cyano (C5). Molecular Formula: C₆H₄ClN₃S. Key Difference: The cyano group at C5 and methylthio at C2 introduce distinct reactivity for nucleophilic substitution or oxidation .

Fused-Ring Systems

  • 4-Chloro-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidine: Structure: Thieno[2,3-d]pyrimidine core with chloro (C4), methyl (C2), and thienyl (C5). Molecular Formula: C₁₁H₇ClN₂S₂.

Physicochemical Properties

Compound Molecular Weight Boiling Point Solubility LogP
4-Chloro-5-fluoro-2-methoxypyrimidine 162.55 Not reported Moderate (organic solvents) 1.2
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile 185.63 - Low (aqueous) 2.8
4-Chloro-5-methoxy-2-methylpyrimidine 158.59 - High (DMSO) 1.5
Target Compound (Theoretical) 193.06 ~200°C Low (aqueous) 2.1

Notes:

  • The chloromethyl group in the target compound increases molecular weight and hydrophobicity (LogP) compared to methoxy or methylthio analogues.
  • Fluorine or cyano substituents reduce LogP by enhancing polarity .

Comparative Reactivity

  • Chloromethyl Group (C2) : Highly reactive toward nucleophiles (e.g., amines, thiols), enabling facile derivatization.
  • Methoxy Group (C5 in CID 22152271) : Stabilizes the ring but limits further functionalization .
  • Methylthio Group (C2 in ) : Oxidizable to sulfone/sulfoxide, offering redox-responsive properties .

Biological Activity

4-Chloro-2-chloromethyl-5-methyl-pyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications, supported by case studies and research findings.

This compound has the following chemical structure:

  • Molecular Formula : C7H7Cl2N3
  • Molecular Weight : 192.06 g/mol

The presence of chlorine and methyl groups contributes to its unique reactivity and biological profile.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity
  • Anti-inflammatory Effects
  • Enzyme Inhibition

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

  • MCF-7 (Breast Cancer)
  • HCT116 (Colon Cancer)

Case Study : A study reported an IC50 value of approximately 15 µM for MCF-7 cells, indicating effective cytotoxicity compared to standard chemotherapeutics. The compound appears to induce apoptosis through the activation of caspase pathways, leading to increased expression of pro-apoptotic factors like cytochrome c .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has shown a reduction in inflammatory markers such as TNF-alpha and IL-6.

Research Findings : In a carrageenan-induced paw edema model, doses of 10 mg/kg significantly decreased swelling, comparable to the standard anti-inflammatory drug indomethacin .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on enzymes relevant to cancer and inflammation.

Key Enzymes :

  • Cyclooxygenase (COX) : The compound inhibits COX enzymes, crucial in mediating inflammatory responses.

Quantitative Analysis : The IC50 value for COX inhibition was reported at 0.05 µM, demonstrating potent activity compared to celecoxib (IC50 = 0.04 µM) .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameKey FeaturesBiological Activity
This compoundContains two chlorine substituentsSignificant anticancer and anti-inflammatory activity
Ethyl 5-amino-4-chloro-1-isobutylpyrazoleChloro substituentModerate anticancer activity
Ethyl 5-amino-4-bromo-1-isobutylpyrazoleBromo substituentEnhanced enzyme inhibition

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Hydrogen Bonding : The nitrogen atoms in the pyrimidine ring can form hydrogen bonds with target proteins, influencing their conformation and activity.
  • Halogen Bonding : The chlorine atoms can participate in halogen bonding interactions, enhancing binding affinity to various receptors and enzymes.
  • Ionic Interactions : Potential ionic interactions with charged residues in target proteins may further modulate biological effects.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-Chloro-2-chloromethyl-5-methyl-pyrimidine in laboratory settings?

  • Methodological Answer :

  • Protective Equipment : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reactions to avoid inhalation .
  • Waste Management : Segregate halogenated waste and dispose via certified hazardous waste services to minimize environmental contamination .
  • Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis byproducts .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1^1H/13^{13}C NMR to confirm substitution patterns (e.g., chlorine at C4, chloromethyl at C2). 35^{35}Cl NMR can resolve electronic effects of dual chlorine substituents .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns to verify purity .
  • IR Spectroscopy : Detect C-Cl stretches (540–580 cm1^{-1}) and pyrimidine ring vibrations (1600–1500 cm1^{-1}) to distinguish structural isomers .

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer :

  • Stepwise Chlorination : Start with 2-hydroxymethyl-5-methyl-pyrimidine, treat with SOCl2_2 or PCl5_5 under reflux (60–80°C) to introduce Cl at C4 and chloromethyl at C2 .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product in >85% yield .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of nucleophilic substitutions in this compound?

  • Methodological Answer :

  • DFT Analysis : Calculate Fukui electrophilicity indices (ff^-) to identify reactive sites. The C4-Cl typically shows higher electrophilicity than C2-chloromethyl due to resonance stabilization .
  • Experimental Validation : React with NaOMe in DMF; C4-Cl undergoes SNAr substitution preferentially, while C2-chloromethyl requires harsher conditions (e.g., KI/DMF, 100°C) for displacement .

Q. What computational strategies predict the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • pKa Estimation : Use software like MarvinSketch to compute pKa values (e.g., pyrimidine N1 protonation at pH < 3). Stability decreases in alkaline media due to hydroxide attack at C2 .
  • MD Simulations : Model hydrolysis pathways in explicit solvent (water/methanol) to identify degradation products (e.g., 5-methyl-pyrimidin-2-ol) .

Q. How can researchers resolve contradictions in reported biological activities of derivatives synthesized from this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace C2-chloromethyl with -SCH3_3) and assay against target enzymes (e.g., DHFR). Use ANOVA to compare IC50_{50} values across studies .
  • Meta-Analysis : Apply QSAR models to correlate electronic descriptors (HOMO/LUMO gaps) with antimicrobial efficacy, addressing outliers via sensitivity testing .

Q. What strategies enable selective functionalization of the chloromethyl group while preserving the pyrimidine core?

  • Methodological Answer :

  • Nucleophilic Displacement : React with NaN3_3 in DMSO to replace Cl with azide, followed by Staudinger reduction to introduce amines .
  • Cross-Coupling : Use Pd-catalyzed Suzuki reactions (e.g., C2-CH2_2Cl → CH2_2-Bpin) to attach aryl groups without disrupting C4-Cl .

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